N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
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Description
“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound is related to the benzothiazole class of compounds, which have been studied for their potential biological activities .
Scientific Research Applications
- The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an antitumor agent, particularly in inhibiting metastasis in breast, skin (melanoma), and ovarian cancers in animal models .
- Coenzyme Q (CoQ) plays a crucial role in cellular energy production and antioxidant defense. Scientists have developed synthetic pathways using intermediates derived from natural polyalkoxyallylbenzenes (such as apiol) to create methoxy-analogues of CoQ .
- The formylation of dihydroapiol (a derivative of apiol) leads to the formation of the aldehyde intermediate, which is a key step in the synthesis of CoQ analogues .
- In related research, bioisosteric replacements involving benzyl phenyl rings have been explored. These replacements led to increased analgesic activity in certain derivatives .
- The compound’s synthesis involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions in dimethyl formamide .
Anticancer Properties
Coenzyme Q Analogues
Formylation Reactions
Analgesic Activity Enhancement
Synthetic Methodology
Biologically Active Molecules in Green Solvents
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-28-13-5-6-14(29-2)18-17(13)22-20(31-18)23(11-12-4-3-9-21-10-12)19(25)15-7-8-16(30-15)24(26)27/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJKLYUUIGDBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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